molecular formula C12H15NO2 B13224571 ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate

ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13224571
M. Wt: 205.25 g/mol
InChI Key: BMXBAFJHEMZYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . Another method involves reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

This compound belongs to the indole family, which is known for its presence in various natural products and pharmaceuticals. The compound can be synthesized through reactions involving 6-methylindole and ethyl chloroformate, typically using bases like triethylamine. This process yields the desired product with high purity when optimized for industrial applications .

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. It has been shown to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. Notably, it may inhibit specific enzymes associated with inflammatory processes and cancer cell proliferation .

Biological Activities

Research indicates that compounds within the indole family exhibit a wide range of biological activities, including:

  • Antimicrobial : Indole derivatives have demonstrated effectiveness against various pathogens.
  • Anticancer : this compound has been implicated in inhibiting cancer cell growth through apoptosis induction.
  • Anti-inflammatory : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective : Recent studies suggest potential neuroprotective effects through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Activity : A study reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including lung (A549) and colorectal (HT29) cancers. The mechanism was linked to the induction of apoptosis via caspase activation .
  • Anti-inflammatory Effects : In an experimental model of inflammation, this compound showed a marked reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
  • Neuroprotective Properties : Research indicated that this compound could enhance neuronal survival under oxidative stress conditions, likely through antioxidant mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

Compound NameBiological ActivityIC50 (μM)Reference
Ethyl Indole-2-CarboxylateAnticancer25Reddy et al., 2020
Methyl Indole DerivativeAntimicrobial30Nakhi et al., 2011
Ethyl Indol-3-Carboxylic AcidAnti-inflammatory15Liu et al., 2016

This table illustrates that while many indole derivatives share similar biological activities, the specific substitution pattern in this compound may confer distinct pharmacological advantages.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)11-7-9-5-4-8(2)6-10(9)13-11/h4-6,11,13H,3,7H2,1-2H3

InChI Key

BMXBAFJHEMZYDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(N1)C=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.